5-chloro-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole
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Overview
Description
5-chloro-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole is a chemical compound that belongs to the benzodiazole family Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring This specific compound is characterized by the presence of a chlorine atom at the 5th position and a phenoxyethylsulfanyl group at the 2nd position of the benzodiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-mercaptobenzimidazole and 2-phenoxyethyl chloride.
Reaction: The 2-mercaptobenzimidazole is reacted with 2-phenoxyethyl chloride in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Chlorination: The resulting product is then chlorinated using a chlorinating agent such as thionyl chloride (SOCl2) to introduce the chlorine atom at the 5th position of the benzodiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the chlorine atom or modify the phenoxyethyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base like triethylamine (TEA)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dechlorinated products, modified phenoxyethyl derivatives
Substitution: Aminated or thiolated benzodiazole derivatives
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties. The exact pathways and molecular targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-mercaptobenzimidazole: A precursor in the synthesis of the target compound.
5-chloro-2-mercaptobenzimidazole: Similar structure but lacks the phenoxyethylsulfanyl group.
2-phenoxyethylbenzimidazole: Similar structure but lacks the chlorine atom.
Uniqueness
5-chloro-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole is unique due to the combination of the chlorine atom and the phenoxyethylsulfanyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-chloro-2-(2-phenoxyethylsulfanyl)-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c16-11-6-7-13-14(10-11)18-15(17-13)20-9-8-19-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKXRKJPWWCRPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCSC2=NC3=C(N2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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